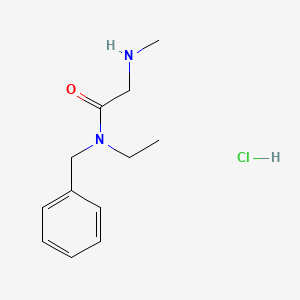

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride

Description

Overview of N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride

This compound is a synthetic organic compound characterized by its complex molecular structure incorporating multiple nitrogen-containing functional groups. The compound possesses the molecular formula C12H19ClN2O and exhibits a molecular weight of 242.75 grams per mole. This quaternary ammonium salt derivative belongs to the acetamide class of compounds and is distinguished by its unique substitution pattern featuring both benzyl and ethyl groups attached to the nitrogen atom of the acetamide moiety.

The chemical structure encompasses a central acetamide core with N-benzyl and N-ethyl substituents, coupled with a methylamino group at the 2-position of the acetyl chain. The hydrochloride salt form enhances the compound's water solubility and chemical stability, making it more amenable to various synthetic and analytical procedures. The Chemical Abstracts Service has assigned this compound the registry numbers 1416438-91-9 and 1219972-33-4, reflecting different registration entries for the same molecular entity.

The compound demonstrates several notable physicochemical characteristics that contribute to its research utility. Its crystalline hydrochloride salt form typically appears as a white to off-white solid at room temperature, with enhanced solubility in polar solvents compared to its free base form. The presence of multiple nitrogen atoms in the structure provides opportunities for hydrogen bonding interactions and coordination chemistry applications.

Spectroscopic analysis reveals characteristic signatures consistent with the proposed molecular structure. The compound exhibits typical acetamide carbonyl stretching frequencies in infrared spectroscopy, while nuclear magnetic resonance spectroscopy confirms the presence of distinct aromatic, aliphatic, and methylamino proton environments. Mass spectrometric fragmentation patterns support the molecular formula and provide insights into the compound's structural connectivity.

Historical context and discovery

The development of this compound emerged from broader research efforts focused on synthesizing novel acetamide derivatives with potential pharmaceutical applications. Historical investigations into related benzylated acetamide compounds date back to systematic studies of nicardipine synthesis intermediates, where similar structural motifs were explored for their synthetic utility. The discovery of this particular compound represents an evolution of earlier work on N-benzyl-N-methylamino derivatives, which demonstrated promising chemical reactivity and biological activity profiles.

Early synthetic approaches to related compounds involved ring-opening reactions of heterocyclic precursors, particularly sulfhydantoin derivatives derived from amino acids such as glycine and L-valine. These methodologies provided valuable insights into the formation of linear acetamide products bearing benzyl and methylamino substituents. The development of efficient synthetic routes to N-benzyl-2-(methylamino)acetamide derivatives with yields approaching 49% represented significant progress in accessing this chemical class.

Patent literature from the late 20th century documents related synthetic methodologies that contributed to the eventual discovery of the N-ethyl variant. Process development for dihydropyridine synthesis involved similar benzyl-methylamino intermediates, establishing foundational knowledge for subsequent structural modifications. These historical developments provided the synthetic precedent and structural insights necessary for the rational design of the target compound.

The compound's emergence as a distinct chemical entity reflects ongoing efforts to expand the structural diversity of acetamide-based molecules for pharmaceutical research. Contemporary synthetic chemistry has benefited from improved understanding of nucleophilic substitution reactions and protective group strategies that enable more efficient access to complex polysubstituted acetamides. The development of this compound represents a convergence of these historical synthetic advances with modern medicinal chemistry objectives.

Significance in chemical research

This compound occupies a significant position in contemporary chemical research due to its unique structural features and versatile reactivity profile. The compound serves as an important synthetic intermediate in the preparation of more complex molecular architectures, particularly those incorporating multiple nitrogen-containing functional groups. Its structural motif appears in various bioactive compounds, making it a valuable building block for medicinal chemistry applications.

The compound's significance extends to its role in studying structure-activity relationships within the acetamide class of compounds. Research has demonstrated that related N-benzyl-2-(methylamino)acetamide derivatives exhibit interesting biological activities, including potential anticonvulsant properties. The systematic variation of substituents on the nitrogen atoms provides opportunities to explore how structural modifications influence biological activity and pharmacological properties.

Contemporary research applications include its use as a precursor for synthesizing peptide analogues and other biologically relevant molecules. The compound's linear structure and multiple reactive sites make it suitable for further functionalization through standard organic transformations. Studies have shown that opening reactions of heterocyclic precursors can efficiently generate such acetamide derivatives, providing access to compounds with peptide-like structural features.

The compound also serves as a model system for investigating the electronic properties and molecular interactions of substituted acetamides. Theoretical studies employing density functional theory calculations have provided insights into the structural and electronic parameters of related compounds, including molecular electrostatic potential analysis and natural bonding orbital investigations. These computational approaches enhance understanding of the compound's chemical behavior and guide further synthetic efforts.

Research objectives and scope

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation aimed at fully characterizing its chemical properties and expanding its synthetic utility. Primary research goals include comprehensive structural elucidation through advanced spectroscopic techniques, detailed investigation of its synthetic accessibility and reaction chemistry, and systematic exploration of its potential applications in medicinal chemistry and materials science.

Structural characterization objectives focus on obtaining complete nuclear magnetic resonance spectroscopic data, including both one-dimensional and two-dimensional experiments to confirm connectivity and stereochemical features. Advanced mass spectrometric analysis aims to elucidate fragmentation patterns and provide definitive molecular weight confirmation. Crystallographic studies, when feasible, would provide precise three-dimensional structural information and insights into solid-state packing arrangements.

Synthetic methodology research seeks to develop improved routes to the compound and explore its reactivity toward various electrophilic and nucleophilic reagents. Investigation of optimal reaction conditions for large-scale synthesis represents a practical objective with commercial implications. Studies of the compound's stability under various conditions and its compatibility with different solvents and reagents inform best practices for handling and storage.

The scope of current research extends to exploring the compound's potential as a synthetic intermediate for accessing more complex molecular targets. Particular emphasis is placed on developing efficient protocols for further functionalization of the acetamide moiety and investigating cyclization reactions that might generate novel heterocyclic compounds. Computational modeling studies aim to predict and rationalize observed reactivity patterns while guiding the design of new synthetic transformations.

Biological evaluation objectives include preliminary screening for pharmacological activity and assessment of structure-activity relationships within the broader class of related compounds. These studies provide foundational data for potential medicinal chemistry applications while informing decisions about which structural modifications merit further investigation. The integration of synthetic, analytical, and biological research objectives ensures a comprehensive approach to understanding this important chemical entity.

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-14(12(15)9-13-2)10-11-7-5-4-6-8-11;/h4-8,13H,3,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHMBNMTTNZDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview:

- Starting Material: N-benzyl-N-ethylamine or its derivatives.

- Reagent: Acetic anhydride or acyl chlorides.

- Catalyst: Often none, but catalytic amounts of bases like pyridine or triethylamine can be used to facilitate acylation.

- Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures (40–60°C).

- Procedure: The amine is reacted with the acylating agent in an inert solvent such as dichloromethane, tetrahydrofuran (THF), or toluene, under nitrogen atmosphere to prevent oxidation.

Reaction Scheme:

N-benzyl-N-ethylamine + Acetic anhydride → N-Benzyl-N-ethylacetamide + Acetic acid

Notes:

- The reaction yields the acetamide intermediate, which can be further functionalized.

- The process is amenable to scale-up and offers high yields (>90%) under optimized conditions.

Amidation via Nucleophilic Substitution and Alkylation

Another prominent route involves the alkylation of amines with benzyl halides, followed by acylation to form the target amide.

Step-by-step Process:

Step 1: N-alkylation of N-ethylamine with benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium bicarbonate in solvents like acetone or ethanol.

Step 2: The resulting N-benzyl-N-ethylamine is then acylated with acetic anhydride or acetyl chloride under controlled conditions to afford N-Benzyl-N-ethylacetamide .

Step 3: The amide is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethanol or ether.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Alkylation | Benzyl halide + base | Acetone/Ethanol | Reflux | 4–8 hours |

| Acylation | Acetic anhydride | Dichloromethane | Room temp to 60°C | 2–4 hours |

| Salt formation | HCl gas or HCl solution | Ether/Ethanol | Ambient | Immediate |

Advantages:

- High selectivity and yields.

- Suitable for large-scale synthesis.

Amide Formation via Carbamate or Protecting Group Strategies

Protection-deprotection strategies, such as using tert-butyl carbamate (Boc), are employed to enhance selectivity and facilitate purification.

Procedure:

- Protection: The amino group of glycine methyl ester or similar intermediates is protected with tert-butyl dicarbonate (Boc2O) under basic conditions.

- Coupling: The protected amino acid derivative undergoes acylation with benzyl halides or acyl chlorides.

- Deprotection: The Boc group is removed under acidic conditions, yielding the free amide.

- Salt Formation: The free amide is then converted into the hydrochloride salt.

Research Findings:

- A patent describes a process where glycine methyl ester hydrochloride is protected with Boc2O, then reacted with benzyl halides, followed by acylation, deprotection, and salt formation, with yields exceeding 95%.

Hydrolysis and Salt Formation

Once the amide is synthesized, it is converted into its hydrochloride salt via treatment with gaseous HCl or hydrochloric acid in solvents like ethanol or ether, under controlled conditions to prevent hydrolysis or degradation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct acylation | Acetic anhydride | Dichloromethane | Room temp, inert atmosphere | >90% | Fast, scalable |

| Alkylation + acylation | Benzyl halide + acetic anhydride | Acetone/Ethanol | Reflux | 85–97% | Suitable for large scale |

| Protection-deprotection | Boc2O, acid | Various | Mild to moderate | >95% | High purity, complex steps |

Research Findings and Data

- Patents : Patent CN102351733A details a gentle, high-yield process for acetamide derivatives, emphasizing large-scale applicability and purity.

- Scientific Studies : Synthesis of similar amides via acylation of amines with acetic anhydride achieves yields up to 97% at room temperature, with reaction times around 10 minutes to a few hours.

- Chemical Characterization : NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compounds, with conformational analysis supporting the stability of the amide linkage.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Products: Oxidation can lead to the formation of corresponding amides or carboxylic acids.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Products: Reduction can convert the amide group to an amine.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

Oxidation: Corresponding carboxylic acids or amides.

Reduction: Primary or secondary amines.

Substitution: Halogenated derivatives or other substituted amides.

Scientific Research Applications

Organic Chemistry

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride is utilized as an intermediate in organic synthesis. It plays a role in:

- Electrochemical Alkoxylation: This process introduces alkoxy groups into organic compounds, altering their chemical properties. The compound serves as an electrolyte in electrochemical cells, yielding high-purity alkoxylated products verified through spectroscopic methods like NMR and IR .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential therapeutic effects:

- Local Anesthetics and CNS Stimulants: It acts as an intermediate in the synthesis of pharmaceuticals aimed at pain relief and central nervous system stimulation. Various synthetic routes optimize reaction conditions to enhance pharmacological activity .

Case Study:

A study explored the incorporation of this compound into larger molecular structures, leading to compounds with promising analgesic properties assessed through bioassays.

Biological Research

The compound is investigated for its interactions with biological systems:

- Enzyme Inhibition: Preliminary studies suggest that it may influence receptor activity or enzyme function, although comprehensive studies are needed to confirm these interactions .

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets:

-

Molecular Targets

Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: Binds to specific receptors, modulating their activity.

-

Pathways Involved

Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.

Metabolic Pathways: Influences metabolic pathways by interacting with key enzymes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and related acetamides:

*Estimated based on analogous compounds.

Key Observations :

- Backbone Modifications: Replacing chlorine (as in N-Benzyl-2-chloroacetamide) with methylamino reduces electrophilicity, likely altering reactivity and toxicity profiles .

- Hydrogen Bonding : The hydroxyethyl group in N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide increases aqueous solubility compared to the target’s ethyl group .

Physicochemical and Pharmacological Properties

- Solubility : The target compound’s benzyl and ethyl groups likely confer moderate lipophilicity (logP ~2–3), contrasting with the hydrophilic hydroxyethyl analog (logP ~1.5) .

- Bioactivity: While paracetamol derivatives (e.g., p-(acetylamino)phenol) exhibit COX-2 inhibition, the target’s benzyl group may target neurotransmitter receptors (e.g., σ or dopamine receptors) .

- Toxicity: Limited data exist for novel acetamides; however, chloroacetamides (e.g., alachlor) are associated with environmental toxicity, whereas methylamino substitutions may reduce acute toxicity .

Analytical Characterization

- Chromatography: Similar to methods in , HPLC with UV detection (λ = 254 nm) could differentiate the target from impurities like N-(2-aminoethyl)-2-(benzylphenylamino)acetamide .

Biological Activity

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of approximately 242.75 g/mol. It features a unique structural composition that includes a benzyl group, an ethyl group, and a methylamino group attached to an acetamide moiety. This distinct arrangement may confer unique chemical reactivity and biological activity, making it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Pharmacological Applications

This compound has been investigated for its potential roles in drug synthesis, particularly as an intermediate in the development of local anesthetics and central nervous system (CNS) stimulants. The compound is incorporated into larger molecular structures through various synthetic routes, including condensation reactions and nucleophilic substitutions. Optimized reaction conditions have led to the creation of molecules with significant therapeutic effects, assessed through bioassays and pharmacokinetic evaluations in preclinical studies .

Preliminary studies suggest that this compound may influence receptor activity or enzyme function. However, comprehensive studies are required to confirm these interactions and their implications for therapeutic use. The compound's interactions with biological systems are crucial for understanding its mechanism of action .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Benzyl-2-(methylamino)acetamide hydrochloride | C_{12}H_{16}ClN_2O | Lacks ethyl group; simpler structure |

| N-Ethyl-2-(methylamino)acetamide hydrochloride | C_{11}H_{16}ClN_2O | Contains ethyl but no benzyl; smaller size |

| N-Benzyl-N-methyl-2-(methylamino)acetamide | C_{13}H_{18}ClN_2O | Similar but lacks the ethyl component; different properties |

This comparison highlights the unique combination of both benzyl and ethyl groups along with a methylamino substituent on the acetamide backbone in this compound, which may contribute to its distinctive biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

- Antiparasitic Activity : A study on related compounds demonstrated potent antiparasitic effects against Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). Compounds derived from similar scaffolds showed significant in vitro efficacy, suggesting that modifications to the structure could enhance activity against parasitic infections .

- Antimicrobial Properties : Research on monomeric alkaloids indicated that certain structural features could lead to promising antibacterial and antifungal activities. The findings suggested that compounds with similar properties could potentially exhibit effective antimicrobial actions against various Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit carbonic anhydrase IX (CA IX), which is implicated in cancer progression. This suggests that this compound might also be explored for similar inhibitory effects on relevant enzymes .

Summary of Findings

The biological activity of this compound is characterized by its potential roles as an intermediate in drug synthesis and its interactions with biological systems. While preliminary findings indicate promising pharmacological applications, further research is necessary to elucidate its mechanisms of action fully.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride, and what precursors are critical for its preparation?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and amidation reactions. Key precursors include N-Benzylethanolamine (CAS 104-63-2) and methylamino-containing intermediates, as seen in analogous acetamide syntheses . For example, describes a 11-step synthesis of a related acetamide derivative using 2-chloro-N-methylacetamide, suggesting similar strategies for introducing the methylamino group. Precursor purity (e.g., >97% for benzyl derivatives ) and controlled reaction conditions (e.g., anhydrous environments for amidation) are critical to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/MS : To detect impurities (e.g., unreacted precursors or byproducts). highlights the use of aptamers and gold electrodes for sensitive detection of acetamide analogs.

- NMR : Confirm the presence of benzyl, ethyl, and methylamino groups via characteristic shifts (e.g., δ 2.5–3.5 ppm for methylamino protons).

- Elemental Analysis : Verify stoichiometry, particularly chloride content from the hydrochloride salt .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols/dust.

- Storage : Keep in airtight containers under dry, cool conditions (20–25°C) to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected peaks in NMR or IR spectra?

- Methodological Answer :

- Deuterated Solvent Trials : Use DMSO-d6 or CDCl3 to identify solvent-related artifacts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by benzyl/ethyl group proximity.

- Dynamic Light Scattering (DLS) : Check for aggregate formation in solution, which may alter spectral profiles .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., amide bond coupling).

- Solvent Screening : Polar aprotic solvents like DMF or acetonitrile may improve solubility of intermediates .

- Catalytic Additives : notes the use of TCEP (Tris-carboxyethyl phosphine) to stabilize reactive thiols in analogous reactions, suggesting redox control may enhance yield.

Q. What are the limitations of current toxicity assessments for this compound, and how can they be addressed experimentally?

- Methodological Answer :

- Gaps in Data : and highlight a lack of comprehensive toxicological studies.

- Proposed Solutions :

- Ames Test : Screen for mutagenicity using bacterial reverse mutation assays.

- In Vitro Cytotoxicity : Use human hepatocyte cell lines (e.g., HepG2) to assess metabolic toxicity .

- Ecotoxicology : Evaluate aquatic toxicity via Daphnia magna assays, given the compound’s potential environmental persistence .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via HPLC.

- Counterion Effects : Compare hydrochloride vs. free base stability; the hydrochloride form may enhance solubility but increase hygroscopicity, requiring desiccated storage .

Methodological Challenges & Contradictions

Q. Why might analytical quantification fail to detect trace impurities, and how can sensitivity be improved?

- Methodological Answer :

- Limitations : Low volatility or non-UV-active impurities may evade detection.

- Solutions :

- Derivatization : Use fluorogenic tags (e.g., dansyl chloride) for HPLC-fluorescence detection.

- LC-MS/MS : Achieve ppb-level sensitivity for halogenated byproducts .

Q. What experimental approaches can validate conflicting reports on the compound’s reactivity with nucleophiles?

- Methodological Answer :

- Competitive Reactivity Assays : Expose the compound to thiols (e.g., glutathione) and amines (e.g., lysine) under physiological conditions. Monitor adduct formation via high-resolution MS .

- Computational Modeling : DFT calculations can predict electrophilic sites (e.g., acetamide carbonyl) prone to nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.